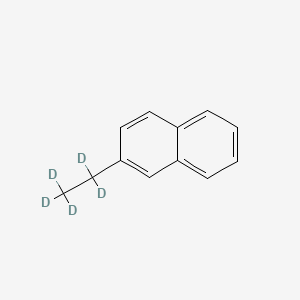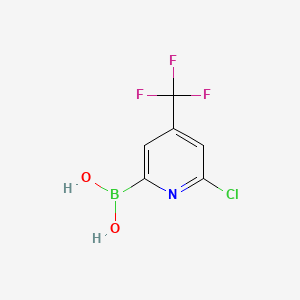
(6-氯-4-(三氟甲基)吡啶-2-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid”, has been achieved through various methods . One such method involves the use of dichloropyrimidines, which undergo an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .
Molecular Structure Analysis
The molecular structure of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” can be represented by the InChI code: 1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-2,12-13H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds .
科学研究应用
-
Agrochemicals
-
Pharmaceuticals
-
Veterinary Products
-
Synthetic Methods
-
Functional Materials
-
Pesticides
安全和危害
未来方向
The future directions for the use of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
属性
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZTPJCEYPRHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675183 |
Source


|
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid | |
CAS RN |
1217500-88-3 |
Source


|
| Record name | B-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

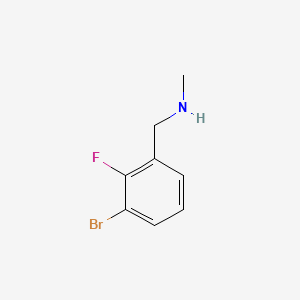

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
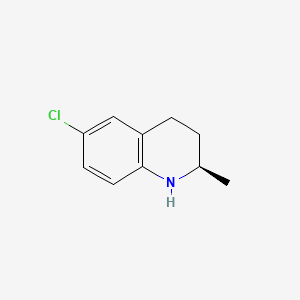
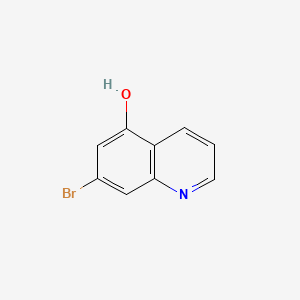
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
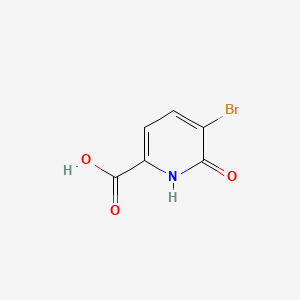
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
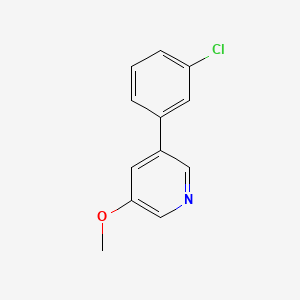
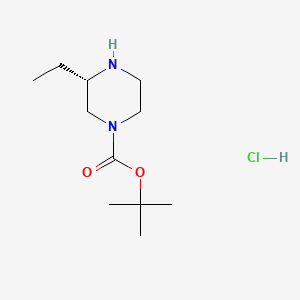
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)
